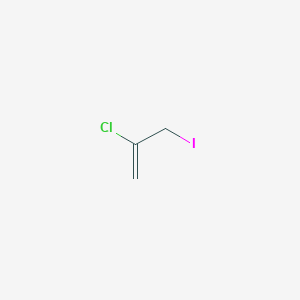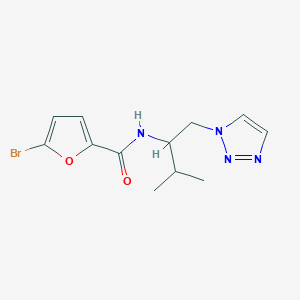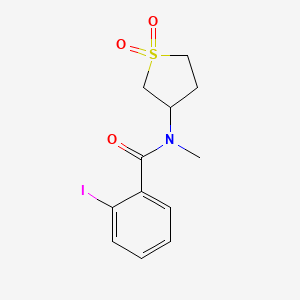
2-Chloro-3-iodoprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-iodoprop-1-ene is an organohalogen compound with the molecular formula C3H4ClI It is characterized by the presence of both chlorine and iodine atoms attached to a three-carbon propene chain
Mechanism of Action
Target of Action
This compound is a halogenated alkene, and such compounds are often involved in various chemical reactions due to the presence of reactive halogen atoms . .
Mode of Action
Halogenated alkenes, in general, can participate in addition reactions with nucleophiles, which could potentially lead to modifications of biomolecules
Biochemical Pathways
Given its chemical structure, it might be involved in halogenation reactions or serve as a precursor for other compounds
Pharmacokinetics
As a small, lipophilic molecule, it might be expected to cross biological membranes easily, but its actual bioavailability and pharmacokinetic profile would depend on many factors, including its interactions with proteins and other biomolecules .
Result of Action
The molecular and cellular effects of 2-Chloro-3-iodoprop-1-ene’s action are currently unknown. Based on its chemical structure, it could potentially react with various biomolecules, leading to modifications that could affect cellular functions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodoprop-1-ene typically involves the halogenation of allyl chloride. One common method is the reaction of allyl chloride with iodine in the presence of a suitable catalyst, such as copper(I) iodide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-iodoprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkynes or other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Bromine or hydrogen bromide in an inert solvent like dichloromethane.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Major Products:
Substitution Reactions: Products include alcohols, amines, or other substituted derivatives.
Addition Reactions: Products include dihalogenated compounds or haloalkanes.
Elimination Reactions: Products include alkynes or other unsaturated hydrocarbons.
Scientific Research Applications
2-Chloro-3-iodoprop-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
2-Chloro-3-bromoprop-1-ene: Similar structure but with a bromine atom instead of iodine.
2-Chloro-3-fluoroprop-1-ene: Similar structure but with a fluorine atom instead of iodine.
2-Bromo-3-iodoprop-1-ene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 2-Chloro-3-iodoprop-1-ene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties. The combination of these halogens allows for selective reactions and the formation of a wide range of products, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
2-chloro-3-iodoprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClI/c1-3(4)2-5/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQHVKZJTOVHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CI)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39557-31-8 |
Source


|
| Record name | 2-chloro-3-iodoprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-Methoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2507558.png)

![ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate](/img/structure/B2507563.png)
![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)
![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)
![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/new.no-structure.jpg)
![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)


![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2507578.png)
![1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2507579.png)


